Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate
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Overview
Description
Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate is a complex organic compound with the molecular formula C21H19NO5 and a molecular weight of 365.38 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate can be compared with other similar compounds, such as:
- Ethyl 4-[4-(methoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate
- Ethyl 4-[4-(propoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate
These compounds share a similar core structure but differ in the substituents attached to the tetrahydroisoquinoline ring. The unique properties of ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate, such as its specific reactivity and biological activity, distinguish it from its analogs .
Properties
Molecular Formula |
C21H19NO5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate |
InChI |
InChI=1S/C21H19NO5/c1-3-26-13-18-16-7-5-6-8-17(16)19(23)22(20(18)24)15-11-9-14(10-12-15)21(25)27-4-2/h5-13H,3-4H2,1-2H3 |
InChI Key |
GOARREVXSRQKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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